Bzl-L-leu-ome hcl

Description

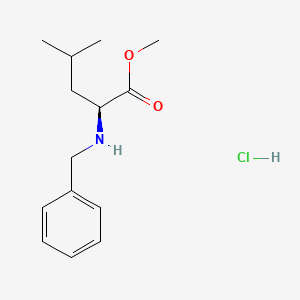

Bzl-L-leu-ome HCl (benzyl-L-leucine methyl ester hydrochloride) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₂₂ClNO₂, with a molar mass of 271.78 g/mol . The compound features a benzyl group (Bzl) protecting the amino group of L-leucine, a methyl ester (OMe) protecting the carboxyl group, and a hydrochloride counterion to enhance solubility and stability. This structure facilitates its role as a building block in solid-phase peptide synthesis (SPPS), where selective deprotection enables sequential peptide chain elongation.

Key applications include:

- Intermediate in synthesizing bioactive peptides.

- Substrate for enzymatic or chemical modification studies.

- Chiral reagent in asymmetric catalysis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYNDDALSOAJA-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Benzyl-L-leucine methyl ester hydrochloride is widely utilized in peptide synthesis due to its ability to enhance the yield and efficiency of reactions. In a study focusing on the synthesis of dipeptides using IBA-OBz (a hypervalent iodine reagent), Bzl-L-leu-ome HCl was employed as a model substrate. The results demonstrated that the compound facilitated the formation of dipeptides with yields reaching up to 86% under optimized conditions (Table 1).

Table 1: Dipeptide Synthesis Using Benzyl-L-leucine Methyl Ester Hydrochloride

| Entry | Dipeptide | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Boc-L-Phe-L-Leu-OMe | 10 | 86 |

| 2 | Boc-Gly-Gly-OMe | 10 | 81 |

| 3 | Boc-L-Leu-Lys(Z)-OMe | 10 | 84 |

| 4 | Boc-L-Leu-L-Ala-OMe | 10 | 85 |

| 5 | Cbz-L-Leu-L-Ala-OMe | 10 | 78 |

The study highlighted that the use of this compound not only improved yields but also allowed for rapid reaction times, making it a valuable tool in peptide chemistry .

Immunological Research

Benzyl-L-leucine methyl ester hydrochloride has been investigated for its effects on lymphocytes, particularly its selective cytotoxicity towards cytotoxic lymphocytes while sparing helper T cells and B cells. Research indicates that exposure to L-leucyl-L-leucine methyl ester leads to the production of membranolytic metabolites that are toxic to cytotoxic lymphocytes. This property suggests potential applications in developing immunotherapeutic agents aimed at modulating immune responses .

Drug Formulation

In pharmaceutical applications, this compound is recognized for enhancing the bioavailability and efficacy of drugs. Its role as a building block in drug formulation is critical, especially in designing compounds that require specific amino acid sequences for optimal activity .

Case Study 1: Synthesis of Leu-enkephalin

A notable case involved the synthesis of Leu-enkephalin using this compound as a precursor. The study demonstrated that the compound could be effectively used in solid-phase peptide synthesis, yielding Leu-enkephalin with moderate efficiency after several synthetic steps. The successful application highlighted the compound's versatility in complex peptide synthesis scenarios .

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways of peptide bond formation involving this compound revealed detailed energy profiles and reaction barriers, providing insights into its reactivity and efficiency in peptide coupling reactions. Computational studies indicated that the overall reaction was highly thermodynamically favorable, reinforcing its suitability for synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bzl-L-leu-ome HCl belongs to a family of benzyl-protected amino acid esters. Below is a detailed comparison with structurally and functionally analogous compounds:

Bzl-Ala-OMe·HCl

- Molecular Formula: C₁₂H₁₈ClNO₂ .

- Key Differences :

Bzl-Nle-OMe·HCl (Bzl-L-norleucine methyl ester hydrochloride)

- Molecular Formula: C₁₄H₂₂ClNO₂ (identical to this compound) .

- Key Differences: Norleucine replaces leucine, altering hydrophobicity and metabolic stability. Used in studies probing side-chain effects on peptide folding and receptor binding .

Bzl-D-Phe-OMe·HCl

- Molecular Formula: C₁₇H₂₀ClNO₂ .

- Key Differences: D-configuration (non-natural stereochemistry) enhances resistance to proteolytic degradation. Larger aromatic side chain (phenylalanine vs. leucine), influencing π-π stacking in peptide assemblies .

Bzl-Ser(tBu)-OMe·HCl

- Molecular Formula: C₁₆H₂₆ClNO₄ .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| This compound | C₁₄H₂₂ClNO₂ | 271.78 | 1122017-35-9 | SPPS, chiral catalysis |

| Bzl-Ala-OMe·HCl | C₁₂H₁₈ClNO₂ | 247.73 | 670278-82-7 | Antimicrobial peptides |

| Bzl-Nle-OMe·HCl | C₁₄H₂₂ClNO₂ | 271.78 | 1122017-35-9 | Side-chain interaction studies |

| Bzl-D-Phe-OMe·HCl | C₁₇H₂₀ClNO₂ | 305.80 | - | Protease-resistant peptides |

| Bzl-Ser(tBu)-OMe·HCl | C₁₆H₂₆ClNO₄ | 339.83 | 71989-43-0 | Glycopeptide synthesis |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bzl-L-leu-ome HCl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves peptide coupling strategies, such as using carbodiimide-based reagents (e.g., DCC or EDC) to protect the amino group while esterifying the carboxyl moiety. Post-synthesis, purification via column chromatography (silica gel, eluted with gradients of ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 220 nm) and proton/carbon NMR to confirm structural integrity . For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to verify molecular composition .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve protected amino and ester groups. Key signals include the benzyloxycarbonyl (Bzl) aromatic protons (δ 7.2–7.4 ppm) and methyl ester protons (δ 3.6–3.8 ppm) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide I band) confirm functional groups.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation. Ensure fragmentation patterns align with expected derivatives .

Q. How should researchers design initial stability studies for this compound?

- Methodological Answer : Begin with accelerated degradation studies under varied conditions (pH 2–10, 25–60°C). Use HPLC to monitor decomposition products. For hydrolytic stability, incubate in aqueous buffers (e.g., phosphate, acetate) and quantify residual compound via UV-Vis spectroscopy. Include controls with inert atmospheres (N₂) to assess oxidation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields of this compound across studies?

- Methodological Answer :

- Systematic Review : Compare reaction parameters (solvent polarity, temperature, catalyst loading) from conflicting studies using meta-analysis tools.

- Reproducibility Testing : Replicate protocols with strict adherence to reported conditions, documenting deviations (e.g., moisture levels, reagent purity).

- Statistical Analysis : Apply ANOVA to evaluate yield variability attributable to specific factors (e.g., coupling reagent choice). Cross-reference with synthetic byproduct profiles via LC-MS to identify side reactions .

Q. What experimental strategies optimize this compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent Systems : Test DMSO-water gradients (≤5% DMSO) to balance solubility and biocompatibility.

- Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle thresholds.

- pH Adjustment : Solubilize via protonation/deprotonation in buffered solutions (e.g., PBS at pH 7.4). Validate stability via circular dichroism (CD) to confirm no conformational changes .

Q. How can computational modeling complement experimental studies of this compound’s molecular interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., proteases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess complex stability.

- QM/MM Calculations : Investigate reaction mechanisms (e.g., ester hydrolysis) at the quantum level. Compare energy barriers with experimental kinetics (Arrhenius plots) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report IC₅₀/EC₅₀ with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Multivariate Analysis : Use PCA to disentangle correlated variables (e.g., solubility vs. bioactivity) .

Guidelines for Literature Integration

- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over preprint repositories. Cross-check CAS Registry entries (e.g., CAS RN 27894-50-4) for structural validation .

- Critical Evaluation : Scrutinize methods sections for omitted details (e.g., inert atmosphere use) that may explain reproducibility issues. Reference recent reviews (past 5 years) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.